molecular formula C16H17NO5S B6412109 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261915-67-6

2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6412109
CAS RN: 1261915-67-6
M. Wt: 335.4 g/mol
InChI Key: KEMXTYRXPUEQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid (2-DMS-5-MBA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 220-222 °C and a molecular weight of 266.3 g/mol. 2-DMS-5-MBA is a commonly used reagent in organic synthesis and has been used in a variety of applications, including as a substrate for enzymes, as a fluorescent dye, and as a ligand for metal ions.

Scientific Research Applications

2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a substrate for enzymes, such as tyrosinase, and as a fluorescent dye in fluorescence microscopy. It is also used to study the binding of metal ions, such as copper and zinc, to proteins. In addition, 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been used to study the structure and function of proteins and other biological molecules.

Mechanism of Action

2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% is a substrate for enzymes, such as tyrosinase, and is used to study the binding of metal ions, such as copper and zinc, to proteins. The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% is dependent on its structure and the type of enzyme or metal ion to which it binds. In general, 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% binds to the active site of an enzyme, where it is subjected to a series of chemical reactions that lead to the production of a product. With metal ions, 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% forms a complex that binds to the metal ion and alters its properties.
Biochemical and Physiological Effects
2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been used to study the structure and function of proteins and other biological molecules. It has been found to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the modulation of cell proliferation and differentiation. In addition, 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it can be synthesized using a variety of methods. It is also relatively stable and has a wide range of applications. However, 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% may be toxic at high concentrations, and it may interfere with the activity of other enzymes. In addition, its solubility in aqueous solutions is limited, making it difficult to use in certain applications.

Future Directions

2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research, and there are many potential future directions for its use. These include further research into its biochemical and physiological effects, its use as a fluorescent dye, and its potential use as a drug target. In addition, further research is needed to better understand the mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% and its interactions with other molecules. Finally, further research is needed to optimize the synthesis of 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% and to develop new applications for its use.

Synthesis Methods

2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can be synthesized using a variety of methods. One such method involves the condensation of 3-amino-5-methoxybenzoic acid and N,N-dimethylsulfamoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces a white precipitate of 2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%, which can be isolated and purified by recrystallization.

properties

IUPAC Name

2-[3-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-6-4-5-11(9-13)14-8-7-12(22-3)10-15(14)16(18)19/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXTYRXPUEQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid

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